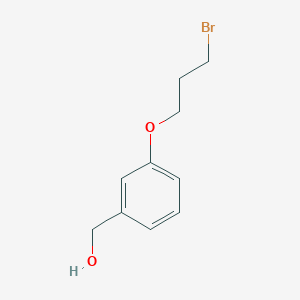

(3-(3-Bromopropoxy)phenyl)methanol

Description

(3-(3-Bromopropoxy)phenyl)methanol is a brominated aromatic compound featuring a hydroxymethyl (-CH$2$OH) group and a 3-bromopropoxy (-O-(CH$2$)$3$Br) substituent on a phenyl ring. The compound's molecular formula is C${10}$H${13}$BrO$2$, with a molecular weight of 257.12 g/mol. The bromopropoxy chain introduces steric bulk and reactivity, while the hydroxymethyl group enables derivatization (e.g., oxidation to aldehydes or esterification). This compound is primarily used in organic synthesis, particularly in constructing bioactive molecules and intermediates for pharmaceuticals .

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

[3-(3-bromopropoxy)phenyl]methanol |

InChI |

InChI=1S/C10H13BrO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7,12H,2,5-6,8H2 |

InChI Key |

WCVHMPFUWWLWLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCBr)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(3-Bromo-4-methylphenyl)methanol (CAS 68120-35-4)

- Molecular Formula : C$8$H$9$BrO

- Molecular Weight : 201.06 g/mol

- Key Differences : Replaces the bromopropoxy group with a methyl (-CH$_3$) substituent.

- Applications: Limited to simple aromatic alcohol applications due to lower functional group diversity .

(3-Bromo-4-methoxyphenyl)methanol (CAS 38493-59-3)

- Molecular Formula : C$8$H$9$BrO$_2$

- Molecular Weight : 217.06 g/mol

- Key Differences : Substitutes bromopropoxy with a methoxy (-OCH$_3$) group.

- Reactivity : Methoxy groups are electron-donating, altering electronic properties of the ring compared to the electron-withdrawing bromopropoxy group.

- Applications : Used in synthesizing dyes and ligands for metal coordination .

(3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)

- Molecular Formula: C$7$H$8$BrNO

- Molecular Weight : 202.05 g/mol

- Key Differences: Incorporates an amino (-NH$_2$) group adjacent to the bromine.

- Reactivity: The amino group enhances solubility in polar solvents and enables coupling reactions (e.g., amide formation).

- Applications: Potential precursor for antileishmanial agents or fluorescent probes .

Functional Group Variations

1-[(3-Bromopropoxy)(phenyl)methyl]-4-chlorobenzene

- Molecular Formula : C${16}$H${16}$BrClO

- Molecular Weight : 347.66 g/mol

- Key Differences : Replaces the hydroxymethyl group with a 4-chlorophenyl moiety.

- Reactivity : Lacks the -CH$_2$OH group, limiting oxidation/esterification pathways.

- Applications : Demonstrated antileishmanial activity in preclinical studies .

(4-(3-Bromopropoxy)phenyl)(phenyl)methanone

- Molecular Formula : C${16}$H${15}$BrO$_2$

- Molecular Weight : 319.20 g/mol

- Key Differences : Contains a ketone (-CO-) instead of a hydroxymethyl group.

- Reactivity : The ketone is electrophilic, enabling condensation reactions (e.g., Grignard additions).

- Applications : Intermediate in synthesizing quaternary ammonium antimicrobial agents .

Halogen and Chain-Length Variations

((2-Bromoethoxy)methyl)benzene (CAS 1462-37-9)

- Molecular Formula : C$9$H${11}$BrO

- Molecular Weight : 215.09 g/mol

- Key Differences : Shorter bromoethoxy (-O-(CH$2$)$2$Br) chain vs. bromopropoxy.

- Reactivity : Shorter chain reduces steric hindrance, enhancing reaction rates in SN2 mechanisms.

- Applications : Used in polymer chemistry and surfactant synthesis .

(3-Bromo-5-fluorophenyl)methanol (CAS 216755-56-5)

- Molecular Formula : C$7$H$6$BrFO

- Molecular Weight : 205.03 g/mol

- Key Differences : Fluorine substitution at the 5-position introduces electronegativity effects.

- Reactivity : Fluorine increases ring electron deficiency, altering regioselectivity in electrophilic substitutions.

- Applications : Explored in PET radiotracer development due to fluorine-18 compatibility .

Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.